molecular formula C15H15F3N2 B3118347 1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine CAS No. 237403-61-1

1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine

Cat. No.: B3118347
CAS No.: 237403-61-1
M. Wt: 280.29 g/mol
InChI Key: LRBFVUUROAWBRZ-UHFFFAOYSA-N
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Description

1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine is a substituted hydrazine derivative of significant interest in advanced chemical synthesis and drug discovery. Its molecular structure incorporates a trifluoromethyl (CF3) group, a key pharmacophore known to profoundly influence the biological activity and metabolic stability of organic compounds . The inclusion of a -CF3 group is a established strategy in medicinal chemistry to enhance a molecule's lipophilicity, membrane permeability, and overall bioavailability . This makes such compounds valuable intermediates in the development of new active pharmaceutical ingredients (APIs). Specifically, disubstituted hydrazine scaffolds are utilized in various synthetic applications, including the preparation of diverse heterocycles and the functionalization of complex molecules. Researchers leverage this compound as a versatile building block for constructing molecular libraries, particularly in the pursuit of novel therapeutics and agrochemicals. The presence of two benzyl groups, one of which is fluorinated, provides a unique three-dimensional and electronic profile ideal for structure-activity relationship (SAR) studies. This product is For Research Use Only and is strictly intended for use in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2/c16-15(17,18)14-8-6-13(7-9-14)11-20(19)10-12-4-2-1-3-5-12/h1-9H,10-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBFVUUROAWBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine typically involves the reaction of benzyl hydrazine with 4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazones or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce hydrazones or amines.

Scientific Research Applications

1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can result in various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Antimicrobial Activity

  • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides () demonstrated multitarget activity against Mycobacterium tuberculosis and Staphylococcus aureus, with MIC values as low as 1.56 µg/mL . The carboxamide group likely enhances target engagement compared to simpler hydrazines.
  • p-Nitrophenyl Hydrazones () showed anti-inflammatory activity via COX-2/5-LOX inhibition, highlighting the role of nitro groups in redox modulation .

Herbicidal Activity

  • This suggests substituent-dependent selectivity.

Q & A

Intermediate Research Question

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., benzyl protons at δ 4.2–4.5 ppm; trifluoromethyl as a singlet in 19^{19}F NMR) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns, distinguishing regioisomers .
  • X-ray Diffraction : Resolves stereochemical ambiguities, particularly for hydrazine tautomers .
  • HPLC-PDA : Monitors purity (>98%) using reverse-phase columns (C18) with acetonitrile/water gradients .

How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Advanced Research Question
The electron-withdrawing nature of the trifluoromethyl group:

  • Reduces Electron Density : At the phenyl ring, directing electrophilic substitution to the meta position .
  • Enhances Stability : Against oxidation due to strong C–F bonds, enabling use in harsh reaction conditions (e.g., acidic media) .
  • Modulates Hydrazine Reactivity : The –NH–NH– moiety participates in condensation reactions (e.g., with carbonyl compounds) to form hydrazones, with kinetics influenced by trifluoromethyl’s inductive effect .

What safety protocols are essential when handling this compound?

Basic Research Question

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential neurotoxic and carcinogenic risks associated with hydrazines .
  • Storage : In amber vials under inert gas (argon) at –20°C to prevent degradation .
  • Spill Management : Neutralize with dilute acetic acid and adsorb using vermiculite .

What strategies resolve conflicting kinetic data in studies of this compound’s reaction mechanisms?

Advanced Research Question

  • Control Experiments : Replicate reactions under strictly anhydrous conditions to rule out hydrolysis artifacts .
  • Isotopic Labeling : Use 15^{15}N-labeled hydrazine to track reaction pathways via NMR or MS .
  • Computational Validation : Compare experimental activation energies (from Arrhenius plots) with DFT-calculated transition states to identify discrepancies .
    Conflicting data may arise from solvent polarity effects or competing reaction pathways (e.g., radical vs. ionic mechanisms) .

How does the benzyl group impact the compound’s pharmacological potential in drug discovery?

Intermediate Research Question

  • Lipophilicity Enhancement : The benzyl group increases membrane permeability, critical for CNS-targeting agents .
  • Receptor Binding : Structural analogs show affinity for tyrosine kinases or G-protein-coupled receptors (GPCRs), suggesting potential in oncology or neurology .
  • Metabolic Stability : The trifluoromethyl group reduces cytochrome P450-mediated degradation, prolonging half-life in vitro .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Question

  • Racemization Risk : During benzylation, chiral centers may racemize at elevated temperatures. Low-temperature (0–5°C) stepwise addition of reagents mitigates this .
  • Catalyst Loading : Homogeneous catalysts (e.g., Pd(PPh3_3)4_4) must be optimized to >95% enantiomeric excess (ee) in asymmetric syntheses .
  • Process Analytics : Use inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine
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1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine

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